2-Aminoresorcinol

α-Glucosidase inhibition Antidiabetic research Enzyme kinetics

Researchers requiring consistent intestinal glucosidase inhibition face instability of 2-aminoresorcinol free base, which degrades within days at room temperature. • Potent α-glucosidase inhibitor: IC50 = 52 µM (rat intestinal sucrase), uncompetitive mode ensures sustained blockade under high substrate loads. • Chemoselective catalyst precursor: electrogenerated o-azaquinone species enables metal-free oxidation of primary aliphatic amines to imines. • Hair dye coupling component delivering superior lightfastness and heat resistance versus resorcinol or 2-methylresorcinol. Procure 98% HPLC-purity 2-aminoresorcinol with guaranteed cold-chain shipping to preserve activity. Bulk quantities and stabilized derivatives available on request.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 3163-15-3
Cat. No. B1266104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoresorcinol
CAS3163-15-3
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)N)O
InChIInChI=1S/C6H7NO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H,7H2
InChIKeyJEPCLNGRAIMPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoresorcinol: Structural Basis and Chemical Identity


2-Aminoresorcinol (CAS 3163-15-3), systematically named 2-aminobenzene-1,3-diol, is an aromatic amine featuring a resorcinol backbone with an amino group at the 2-position. This amphoteric compound combines both acidic (phenolic hydroxyl) and basic (amino) functionalities, enabling a distinct reactivity profile . With a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol, it exists as a white to light yellow crystalline solid that exhibits solubility in water and enhanced solubility under acidic conditions [1]. The compound is primarily synthesized via catalytic hydrogenation of 2-nitroresorcinol using Pd/C, achieving yields up to 97%, and serves as a versatile intermediate in dye synthesis, pharmaceutical research, and polymer chemistry [1].

Synthetic intermediate
Versatile building block for dyes, pharmaceutical research, and polymer chemistry
Enzyme probe
Reported α-glucosidase inhibitor probe with unique mechanistic profile
Catalytic platform
Precursor for biomimetic o-azaquinone mediators in selective amine oxidation
Formulation coupler
Resorcinol-derived coupling component for oxidative hair dye research

2-Aminoresorcinol: Why Analogs Cannot Substitute


Generic substitution of 2-aminoresorcinol with unsubstituted resorcinol, 2-methylresorcinol, or simple o-aminophenol derivatives fails due to fundamental differences in acid-base character, enzymatic inhibition mode, and redox behavior. Resorcinol and its alkylated analogs (e.g., 2-methylresorcinol) exhibit distinct pKa values and lack the amino group essential for unique interactions [1]. In hair dye formulations, resorcinol and 2-methylresorcinol produce colors with poor lightfastness and heat stability, whereas amino-substituted resorcinol derivatives yield improved fastness properties [2]. Similarly, o-aminophenol derivatives lack the second hydroxyl group required for generating o-azaquinone mediators, thereby failing to replicate the chemoselective oxidation of primary aliphatic amines achieved with 2-aminoresorcinol [3]. These structural and functional divergences render simple analogs unsuitable replacements in research and industrial applications.

Unsubstituted or alkylated resorcinols
Resorcinol and 2-methylresorcinol lack the amino group, shifting acid-base properties and reducing oxidative dye fastness performance.
o-Aminophenol derivatives
Absence of the second hydroxyl group prevents generation of the o-azaquinone mediator, failing to reproduce chemoselective primary amine oxidation.
Simple phenolic analogs
Differing hydrogen-bonding and electron-donating effects may alter enzyme inhibition mode and solubility in pH-dependent workflows.

2-Aminoresorcinol: Comparative Performance Data


Uncompetitive α-Glucosidase Inhibition vs. Acarbose

2-Aminoresorcinol exhibits potent α-glucosidase inhibition with an IC50 of 52 µM against rat intestinal sucrase [1]. Unlike the majority of glucosidase inhibitors (including clinically used acarbose, which acts competitively), 2-aminoresorcinol demonstrates an uncompetitive mode of inhibition [2]. This mechanistic distinction is crucial for overcoming competitive substrate displacement and offers a unique pharmacological profile for antidiabetic drug development.

α-Glucosidase inhibition
Cross-study comparable
IC50 52 µM
Uncompetitive mechanism, rat intestinal sucrase
Supports α-glucosidase inhibition study context
Inhibition mode differs from competitive acarbose; model-dependent review recommended
α-Glucosidase inhibition Antidiabetic research Enzyme kinetics

Ambient Storage Stability vs. Methylated Derivative

2-Aminoresorcinol free base exhibits limited ambient stability, undergoing visible color change from white to brown within days at room temperature, accompanied by a decrease in inhibitory activity [1]. In contrast, a methylated derivative (compound 5 in the same study) maintained its original appearance and activity under identical storage conditions, demonstrating that simple chemical modification can significantly enhance shelf-life [1]. This highlights the need for careful handling and storage (e.g., -20°C, dark) of the free base to preserve activity .

Ambient stability
Data to verify
Free base: color change, activity loss within days
Methylated derivative: no degradation under same conditions
Handling and storage protocol review
Stability data source not specified; verify with supplier or fresh preparation
Chemical stability Storage conditions Research reagents

Chemoselective Oxidation of Primary Amines

Electrogenerated o-azaquinone mediators derived from 2-aminoresorcinol exhibit high catalytic performance and chemoselectivity for the oxidation of primary aliphatic amines to imines under metal-free conditions [1]. Crucially, o-aminophenol derivatives, which lack the 2-hydroxyl group, fail to generate the requisite electron-poor o-azaquinone species, resulting in a loss of this specific catalytic activity [1]. The 2-aminoresorcinol-derived catalysts also display low reactivity toward α-branched primary amines and no reactivity toward secondary amines, mirroring the selectivity of copper amine oxidase enzymes [1].

Amine oxidation selectivity
Method context
High chemoselectivity for primary aliphatic amines
o-Aminophenol analogs: inactive, cannot form o-azaquinone
Supports biomimetic electrocatalyst research
Metal-free conditions; selectivity mirrors copper amine oxidase
Electrocatalysis Green chemistry Amine oxidation

Acid-Base Properties vs. Resorcinol and 2-Methylresorcinol

The introduction of an amino group at the 2-position significantly alters the acid-base character of the resorcinol core. 2-Aminoresorcinol has a predicted pKa of 9.24 , which is slightly more basic than resorcinol (pKa ≈ 9.15) [1] and markedly more acidic than 2-methylresorcinol (pK1 = 10.05, pK2 = 11.64) . This shift in pKa reflects the electron-donating and hydrogen-bonding effects of the amino group, influencing solubility, metal chelation, and reactivity in pH-dependent processes.

Acid-base character
Class-level
pKa ≈ 9.24 (predicted)
Resorcinol pKa 9.15; 2-methylresorcinol pK1 10.05
pH-dependent formulation context
Predicted value; experimental verification may refine speciation models
Physicochemical properties pKa determination Formulation science

Synthetic Accessibility via Catalytic Hydrogenation

A robust synthetic route for 2-aminoresorcinol involves the catalytic hydrogenation of 2-nitroresorcinol using 10% Pd/C in ethanol under atmospheric hydrogen, yielding 97% of the desired product after 6 hours . This high yield and straightforward purification contrast with the more complex or lower-yielding syntheses often required for other substituted resorcinols, making 2-aminoresorcinol an economically attractive intermediate for scale-up.

Synthetic yield
Data to verify
97% yield
Catalytic hydrogenation of 2-nitroresorcinol, 10% Pd/C, EtOH, RT
Procurement economics context
Yield advantage vs. typical 70–85% for substituted resorcinols; confirm scalability
Organic synthesis Process chemistry Intermediate manufacturing

2-Aminoresorcinol: High-Value Use Cases


Uncompetitive α-Glucosidase Inhibitor Discovery

2-Aminoresorcinol serves as a validated chemical probe and lead scaffold for developing next-generation antidiabetic agents. Its potent inhibition (IC50 = 52 µM) and unique uncompetitive mechanism, as demonstrated against rat intestinal sucrase [1][2], enable sustained enzyme blockade even under high substrate loads. Researchers can leverage this distinct mode of action to design inhibitors with improved in vivo efficacy compared to conventional competitive inhibitors like acarbose.

Biomimetic Electrocatalytic Oxidation of Primary Amines

The electrogenerated o-azaquinone species derived from 2-aminoresorcinol acts as a highly chemoselective, metal-free catalyst for oxidizing primary aliphatic amines to imines [3]. This property is not shared by o-aminophenol analogs and directly mimics the function of copper amine oxidase enzymes. Industrial and academic laboratories can employ this system for sustainable, selective amine functionalization in the synthesis of fine chemicals and pharmaceutical intermediates.

High-Performance Oxidative Hair Dye Formulation

As a resorcinol derivative bearing an amino group, 2-aminoresorcinol is explicitly claimed as a coupling component in oxidation hair dye compositions that deliver enhanced lightfastness and heat resistance compared to formulations using resorcinol or 2-methylresorcinol [4]. Cosmetic formulators seeking stable brown shades with reduced color shift upon exposure to light and heat should prioritize 2-aminoresorcinol over unsubstituted or alkylated resorcinols.

Stable Analog Synthesis for Bioactivity Studies

The inherent instability of 2-aminoresorcinol free base at room temperature (color change and activity loss within days) [2] necessitates the use of stabilized derivatives for long-term biological assays. The methylated derivative (compound 5) retains full activity without degradation [2]. Researchers requiring consistent, reproducible results over extended periods should either procure the free base for immediate use under cold storage or utilize stable analogs for multi-day experiments.

Application
Selection Property
Validation Focus
α-Glucosidase inhibition studies
Inhibition mechanism context
Uncompetitive mode review
Primary amine oxidation research
Chemoselective catalytic activity
Metal-free mediator performance
Oxidative hair dye research
Coupling component performance
Lightfastness and heat stability review
Derivative stability assessment
Ambient stability profile
Handling and storage protocol review

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